Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy. Pan-PIM inhibitors, which target all three isoforms, have emerged as a promising therapeutic strategy. This guide provides a detailed head-to-head comparison of two such inhibitors: AZD1897 and AZD1208.
Mechanism of Action and Target Profile
Both AZD1897 and AZD1208 are potent, ATP-competitive pan-PIM kinase inhibitors. They exert their anti-cancer effects by inhibiting the phosphorylation of downstream substrates involved in cell cycle progression and survival.
AZD1208 has been extensively characterized and demonstrates low nanomolar activity against all three PIM isoforms.[1] It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including acute myeloid leukemia (AML).[1] Its mechanism involves the dose-dependent reduction in the phosphorylation of key downstream targets such as BAD, 4E-BP1, p70S6K, and S6.[1] This highlights its impact on the mTOR signaling pathway.
AZD1897 is also a potent pan-PIM inhibitor with IC50 values of less than 3 nM for all three PIM kinases.[2] Preclinical studies have shown that as a single agent, it has limited activity in AML cell lines.[3] However, it exhibits significant synergistic cytotoxicity when combined with the AKT inhibitor AZD5363.[3] This combination leads to the downregulation of mTOR pathway outputs, including the phosphorylation of 4EBP1 and S6, and a marked reduction in the levels of the anti-apoptotic protein MCL1.[3]
Quantitative Data Presentation
The following tables summarize the available quantitative data for AZD1897 and AZD1208, providing a basis for their comparative evaluation.
Table 1: Biochemical Potency against PIM Kinases
| Inhibitor | PIM1 IC50/Ki (nM) | PIM2 IC50/Ki (nM) | PIM3 IC50/Ki (nM) | Reference |
| AZD1897 | < 3 (IC50) | < 3 (IC50) | < 3 (IC50) | [2] |
| AZD1208 | 0.4 (IC50) / 0.1 (Ki) | 5.0 (IC50) / 1.92 (Ki) | 1.9 (IC50) / 0.4 (Ki) | [1] |
Table 2: Cellular Activity in Acute Myeloid Leukemia (AML) Cell Lines
| Inhibitor | Cell Line | Assay Type | Measurement | Value (µM) | Reference |
| AZD1208 | MOLM-16 | Proliferation | GI50 | < 1 | [4] |
| KG-1a | Proliferation | GI50 | < 1 | [4] |
| MV4-11 | Proliferation | GI50 | < 1 | [4] |
| EOL-1 | Proliferation | GI50 | < 1 | [4] |
| Kasumi-3 | Proliferation | GI50 | < 1 | [4] |
| AZD1897 | Multiple AML cell lines | Proliferation | - | Limited single agent activity | [3] |
Signaling Pathways
// Nodes
Cytokines_GrowthFactors [label="Cytokines / Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"];
Receptor [label="Receptor Tyrosine Kinases", fillcolor="#F1F3F4", fontcolor="#202124"];
JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"];
STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"];
PIM [label="PIM Kinase\n(PIM1, PIM2, PIM3)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
BAD [label="BAD", fillcolor="#4285F4", fontcolor="#FFFFFF"];
pBAD [label="p-BAD (Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Bcl2 [label="Bcl-2 / Bcl-xL", fillcolor="#34A853", fontcolor="#FFFFFF"];
Apoptosis_Inhibition [label="Inhibition of Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"];
p70S6K [label="p70S6K", fillcolor="#4285F4", fontcolor="#FFFFFF"];
S6 [label="S6", fillcolor="#4285F4", fontcolor="#FFFFFF"];
_4EBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"];
p_p70S6K [label="p-p70S6K", fillcolor="#5F6368", fontcolor="#FFFFFF"];
pS6 [label="p-S6", fillcolor="#5F6368", fontcolor="#FFFFFF"];
p_4EBP1 [label="p-4E-BP1", fillcolor="#5F6368", fontcolor="#FFFFFF"];
eIF4E [label="eIF4E", fillcolor="#34A853", fontcolor="#FFFFFF"];
Translation [label="Protein Translation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Cell_Cycle [label="Cell Cycle Progression", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
MCL1 [label="MCL1", fillcolor="#4285F4", fontcolor="#FFFFFF"];
AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"];
AZD_Inhibitor [label="AZD1897 / AZD1208", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Cytokines_GrowthFactors -> Receptor;
Receptor -> JAK;
JAK -> STAT;
STAT -> PIM [label="Transcription"];
PIM -> BAD [label="Phosphorylation"];
BAD -> Bcl2 [style=dashed, arrowhead=tee];
pBAD -> Bcl2 [style=dashed, arrowhead=none];
Bcl2 -> Apoptosis_Inhibition;
PIM -> mTORC1;
mTORC1 -> p70S6K;
mTORC1 -> _4EBP1;
p70S6K -> S6;
_4EBP1 -> eIF4E [style=dashed, arrowhead=tee];
p_4EBP1 -> eIF4E [style=dashed, arrowhead=none];
S6 -> Translation;
eIF4E -> Translation;
PIM -> Cell_Cycle;
PIM -> MCL1;
AKT -> mTORC1;
AZD_Inhibitor -> PIM [arrowhead=tee, color="#EA4335"];
}
PIM Kinase Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of AZD1897 and AZD1208.
Kinase Assay (for AZD1208)
Objective: To determine the in vitro inhibitory activity of AZD1208 against PIM kinase isoforms.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant human PIM-1, PIM-2, or PIM-3 enzyme, a fluorescently labeled peptide substrate (e.g., FITC-Ahx-BAD), and ATP in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.01% Tween 20, 10 mM MgCl2).[1]
-
Inhibitor Addition: Add serial dilutions of AZD1208 or vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 90 minutes).[1]
-
Quenching: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA).[1]
-
Detection: Analyze the reaction products using a mobility shift assay on a microfluidic capillary electrophoresis instrument (e.g., Caliper LC3000). The ratio of phosphorylated to unphosphorylated substrate is measured to determine the percent turnover.[1]
-
Data Analysis: Calculate the IC50 values from the dose-response curves using appropriate software (e.g., IDBS ActivityBase).[1]
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Prepare_Mixture [label="Prepare Reaction Mixture\n(Enzyme, Substrate, ATP)", fillcolor="#FFFFFF", fontcolor="#202124"];
Add_Inhibitor [label="Add AZD1208/\nVehicle Control", fillcolor="#FFFFFF", fontcolor="#202124"];
Incubate [label="Incubate\n(e.g., 90 min)", fillcolor="#FFFFFF", fontcolor="#202124"];
Quench [label="Quench Reaction\n(add EDTA)", fillcolor="#FFFFFF", fontcolor="#202124"];
Detect [label="Detect Products\n(Mobility Shift Assay)", fillcolor="#FFFFFF", fontcolor="#202124"];
Analyze [label="Analyze Data\n(Calculate IC50)", fillcolor="#FFFFFF", fontcolor="#202124"];
End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Prepare_Mixture;
Prepare_Mixture -> Add_Inhibitor;
Add_Inhibitor -> Incubate;
Incubate -> Quench;
Quench -> Detect;
Detect -> Analyze;
Analyze -> End;
}
Kinase Assay Experimental Workflow
Cell Viability Assay (General Protocol)
Objective: To assess the anti-proliferative effects of AZD1897 and AZD1208 on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., AML cell lines) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of AZD1897, AZD1208, or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent that measures ATP content (e.g., CellTiter-Glo).
-
Incubation: Incubate the plates for a period sufficient for the reagent to be metabolized by viable cells (e.g., 2-4 hours for MTT).
-
Signal Detection: For MTT assays, solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm). For ATP-based assays, measure the luminescence.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 values from the dose-response curves.
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Seed_Cells [label="Seed Cells in 96-well Plate", fillcolor="#FFFFFF", fontcolor="#202124"];
Treat_Cells [label="Treat with Inhibitor/Vehicle", fillcolor="#FFFFFF", fontcolor="#202124"];
Incubate_Cells [label="Incubate (e.g., 72h)", fillcolor="#FFFFFF", fontcolor="#202124"];
Add_Reagent [label="Add Viability Reagent\n(e.g., MTT)", fillcolor="#FFFFFF", fontcolor="#202124"];
Incubate_Reagent [label="Incubate (e.g., 2-4h)", fillcolor="#FFFFFF", fontcolor="#202124"];
Measure_Signal [label="Measure Absorbance/\nLuminescence", fillcolor="#FFFFFF", fontcolor="#202124"];
Calculate_Viability [label="Calculate % Viability\nand GI50/IC50", fillcolor="#FFFFFF", fontcolor="#202124"];
End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Seed_Cells;
Seed_Cells -> Treat_Cells;
Treat_Cells -> Incubate_Cells;
Incubate_Cells -> Add_Reagent;
Add_Reagent -> Incubate_Reagent;
Incubate_Reagent -> Measure_Signal;
Measure_Signal -> Calculate_Viability;
Calculate_Viability -> End;
}
Cell Viability Assay Workflow
Western Blot Analysis (General Protocol)
Objective: To determine the effect of AZD1897 and AZD1208 on the phosphorylation status of downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the inhibitors at various concentrations and for different time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-4EBP1, p-S6, Mcl-1).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Cell_Treatment [label="Cell Treatment & Lysis", fillcolor="#FFFFFF", fontcolor="#202124"];
Protein_Quant [label="Protein Quantification", fillcolor="#FFFFFF", fontcolor="#202124"];
SDS_PAGE [label="SDS-PAGE & Transfer", fillcolor="#FFFFFF", fontcolor="#202124"];
Blocking [label="Blocking", fillcolor="#FFFFFF", fontcolor="#202124"];
Primary_Ab [label="Primary Antibody Incubation", fillcolor="#FFFFFF", fontcolor="#202124"];
Secondary_Ab [label="Secondary Antibody Incubation", fillcolor="#FFFFFF", fontcolor="#202124"];
Detection [label="Chemiluminescent Detection", fillcolor="#FFFFFF", fontcolor="#202124"];
Analysis [label="Band Intensity Analysis", fillcolor="#FFFFFF", fontcolor="#202124"];
End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Cell_Treatment;
Cell_Treatment -> Protein_Quant;
Protein_Quant -> SDS_PAGE;
SDS_PAGE -> Blocking;
Blocking -> Primary_Ab;
Primary_Ab -> Secondary_Ab;
Secondary_Ab -> Detection;
Detection -> Analysis;
Analysis -> End;
}
Western Blot Experimental Workflow
Conclusion
Both AZD1897 and AZD1208 are potent pan-PIM kinase inhibitors with demonstrated anti-cancer potential. AZD1208 has shown efficacy as a single agent in preclinical models, effectively inhibiting cell proliferation and inducing apoptosis through the suppression of the mTOR signaling pathway. In contrast, AZD1897 exhibits more pronounced activity when used in combination with an AKT inhibitor, suggesting a synergistic mechanism that also converges on the mTOR and Mcl-1 pathways. The choice between these inhibitors may depend on the specific therapeutic strategy, with AZD1208 being a candidate for monotherapy and AZD1897 showing promise in combination regimens. Further head-to-head preclinical and clinical studies are warranted to fully elucidate their comparative efficacy and safety profiles.
References